Dihydro Tagetone
Description
Contextualization within Monoterpenoid Chemistry
Dihydrotagetone, systematically named 2,6-dimethyl-7-octen-4-one, is classified as an acyclic monoterpenoid. cymitquimica.comrsc.org Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units. Dihydrotagetone's structure is characterized by a ten-carbon backbone, which includes a ketone functional group and a terminal double bond. cymitquimica.com This structure is a variation of the more commonly known tagetone. The essential oils of plants in the Tagetes genus are rich in acyclic monoterpene ketones like tagetone, dihydrotagetone, and tagetenone, which are primary odorants. nih.govscielo.br
Significance in Natural Product Research
The study of dihydrotagetone is significant in the field of natural product research for several reasons. It is a major constituent of the essential oil of various Tagetes species, notably Tagetes minuta. google.comresearchgate.net The chemical composition of these essential oils can vary based on the plant's geographical location and developmental stage, with some chemotypes being dominated by dihydrotagetone and its derivatives. researchgate.net Furthermore, dihydrotagetone serves as a versatile starting material, or synthon, for the chemical synthesis of other valuable molecules. researchgate.netgoogle.com For instance, it has been used to synthesize γ-butyrolactone derivatives, which have shown potential biological activities. researchgate.netcolab.ws
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyloct-7-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBHGLIAQXBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883766 | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-00-1 | |
| Record name | Dihydrotagetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloct-7-en-4-one | |
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Chemical Properties and Characterization
Dihydrotagetone possesses a distinct set of chemical and physical properties that are crucial for its identification and application in research.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O cymitquimica.comchemsrc.com |
| Molecular Weight | 154.25 g/mol cymitquimica.comchemsrc.com |
| Appearance | Colorless to yellow liquid usbio.net |
| Boiling Point | 185-188 °C at 760 mmHg thegoodscentscompany.com |
| Density | Approximately 0.826 - 0.8354 g/cm³ chemsrc.comthegoodscentscompany.com |
| Refractive Index | Approximately 1.428 - 1.4295 chemsrc.comthegoodscentscompany.com |
| Flash Point | 65.56 - 65.8 °C chemsrc.comthegoodscentscompany.com |
| Stereoisomerism | Exists as enantiomers, with both (+)-dihydrotagetone and (-)-dihydrotagetone found in nature. researchgate.net |
Spectroscopic data is essential for the unambiguous identification of dihydrotagetone. While specific spectral data is highly detailed and found in specialized databases, research confirms the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization. researchgate.net
Biosynthesis and Metabolic Pathways
Proposed Biosynthetic Route within Acyclic Monoterpene Metabolism
The biosynthesis of all monoterpenes begins with the universal C10 precursor, geranyl diphosphate (B83284) (GDP). In the formation of acyclic monoterpenes, GDP does not undergo the typical cyclization reactions that form ring structures. Instead, it is converted into an open-chain hydrocarbon, which then undergoes a series of modifications.
The biosynthetic pathway leading to dihydrotagetone is thought to originate with (Z)-β-ocimene, a primary acyclic monoterpene hydrocarbon. researchgate.nettandfonline.com This initial step is followed by a cascade of oxidation and reduction reactions to produce a variety of related ketones. Dihydrotagetone is considered a distal product of this pathway, meaning it is formed further down the metabolic cascade from the initial precursor. nih.gov
The proposed biogenetic grid involves the interconversion of several key compounds. Observational studies of Tagetes minuta at different stages of development provide insight into these relationships. For instance, the concentration of dihydrotagetone has been observed to decrease sharply as the plant's flowers mature and set seed. researchgate.nettandfonline.com Concurrently, the concentrations of (Z)-β-ocimene and the more unsaturated ketones, (Z)- and (E)-tagetenone, increase. researchgate.nettandfonline.com This suggests a dynamic metabolic relationship where dihydrotagetone may be biogenetically converted into tagetenones. researchgate.nettandfonline.com
The following table summarizes the proposed relationships based on compositional analysis of Tagetes essential oil during plant development.
| Compound | Role | Evidence |
| (Z)-β-Ocimene | Precursor | A primary acyclic monoterpene hydrocarbon from which ketone derivatives are formed. nih.govresearchgate.net |
| Tagetone | Intermediate | An oxygenated ketone formed in the pathway. nih.gov |
| Tagetenone | Intermediate/Product | Its concentration rises as dihydrotagetone concentration falls, suggesting it is formed from dihydrotagetone. researchgate.nettandfonline.com |
| Dihydrotagetone | Distal Product | A key ketone in the pathway; its concentration is highest before flower maturation and declines thereafter. nih.govresearchgate.nettandfonline.com |
Enzymatic and Precursor Involvement
The synthesis of dihydrotagetone relies on specific precursors and enzyme families to catalyze the necessary chemical transformations.
The primary precursor for all monoterpenes, including the acyclic ones found in Tagetes, is Geranyl Diphosphate (GDP) . This molecule is the starting point for the pathway.
The enzymatic steps, while not fully characterized specifically for dihydrotagetone in the available literature, can be inferred from general monoterpene metabolism. The key enzyme classes likely involved are:
Monoterpene Synthases (MTS): An enzyme such as (Z)-β-ocimene synthase is proposed to catalyze the initial conversion of GDP to (Z)-β-ocimene. These enzymes are foundational in creating the monoterpene skeleton. nih.gov
Oxidoreductases: Subsequent modifications of the ocimene backbone to introduce ketone functionalities (creating tagetone and tagetenone) and to reduce double bonds (creating dihydrotagetone) are carried out by oxidizing and reducing enzymes. This class includes cytochrome P450 monooxygenases and various reductases, which are known to be involved in the metabolic diversification of terpenes. ias.ac.in
The table below outlines the key precursors and enzymatic players in the proposed biosynthetic pathway.
| Component | Class | Proposed Function in Dihydrotagetone Biosynthesis |
| Geranyl Diphosphate (GDP) | Precursor | The universal C10 starter unit for monoterpene synthesis. |
| (Z)-β-Ocimene Synthase | Enzyme (MTS) | Conversion of GDP to the acyclic hydrocarbon (Z)-β-ocimene. |
| Oxidizing Enzymes (e.g., P450s) | Enzyme | Introduction of ketone groups onto the monoterpene backbone to form tagetones and tagetenones. |
| Reducing Enzymes (e.g., Reductases) | Enzyme | Saturation of carbon-carbon double bonds to convert more unsaturated ketones into dihydrotagetone. |
Chemical Synthesis and Derivatization
Strategies for Dihydro Tagetone Synthesis
Chiral Synthesis Methodologies
The stereochemistry of this compound is of significant interest, as different enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the development of chiral synthesis methodologies to produce enantiomerically pure or enriched forms of this compound and its derivatives is an active area of research. researchgate.netresearchgate.net
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. icjs.us This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. icjs.usub.edu For instance, the enantioselective total synthesis of various complex natural products often relies on key strategic disconnections and the use of enantiopure starting materials or stereoselective reactions to control the formation of chiral centers. nih.govrsc.org While specific enantioselective total syntheses of this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis, such as those used for carotenoid intermediates, are applicable. google.com Such methods often involve creating optically active intermediates to guide the stereochemistry of the final product. google.com
Nature itself provides a source of chiral molecules. This compound has been found in both enantiopure and enantioenriched forms in the essential oils of certain Australian native plants of the Phebalium genus. researchgate.netresearchgate.net For example, the essential oil of Phebalium squamulosum subsp. verrucosum has been found to contain either (+)-dihydrotagetone with an enantiomeric excess (ee) of 94-100% or (-)-dihydrotagetone with an ee of 17-18%. researchgate.net Similarly, essential oils from various Phebalium glandulosum subspecies have been reported to be rich in dihydrotagetone. researchgate.net The process of isolating these enantiomeric forms typically involves hydrodistillation of the plant material followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov
Table 1: Natural Sources of Enantiopure and Enantioenriched this compound
| Plant Species | Enantiomeric Form | Enantiomeric Excess (ee) |
| Phebalium squamulosum subsp. verrucosum | (+)-dihydrotagetone | 94-100% |
| Phebalium squamulosum subsp. verrucosum | (-)-dihydrotagetone | 17-18% |
This table summarizes the natural sources of enantiomerically distinct forms of this compound as reported in the literature. researchgate.net
Semi-synthetic Modifications of this compound
This compound's reactive ketone group and double bond make it an ideal candidate for semi-synthetic modifications, leading to a diverse array of derivatives.
A significant area of research has focused on the conversion of this compound into γ-butyrolactone (GBL) derivatives, which are known to exhibit a wide range of biological activities. researchgate.net One synthetic approach involves the oxidative cleavage of the double bond in this compound using reagents like potassium permanganate (B83412) and sodium bicarbonate to form 2,6-dimethyl-4-oxoheptanoic acid. researchgate.net This intermediate can then undergo reduction and subsequent lactonization to yield GBL derivatives. researchgate.net For example, 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone, an analogue of whisky lactone, has been synthesized from this compound. colab.ws Another method involves a microwave-assisted protocol for this transformation. colab.ws
A study detailed the synthesis of six GBL derivatives from this compound isolated from Tagetes minuta essential oil. researchgate.net The key steps included:
Oxidative cleavage of dihydrotagetone to 2,6-dimethyl-4-oxoheptanoic acid. researchgate.net
Reduction of the keto acid. researchgate.net
Acid-catalyzed lactonization to form the GBL ring. researchgate.net
Further modification by reacting with Grignard reagents (RMgBr) to introduce different alkyl groups. researchgate.net
Table 2: Synthesis of GBL Derivatives from this compound
| Starting Material | Key Reagents | Intermediate | Final Product Class |
| Dihydrotagetone | 1. KMnO4, NaHCO32. NaBH4, NaOH/MeOH3. HCl | 2,6-dimethyl-4-oxoheptanoic acid | γ-Butyrolactone derivatives |
This table outlines the general synthetic pathway for producing γ-butyrolactone derivatives from this compound. researchgate.net
The ketone functionality of this compound can be readily converted to a tertiary alcohol through reaction with organometallic reagents, such as Grignard reagents. This transformation leads to the formation of this compound alcohols with various alkyl or aryl substituents. google.com For example, the reaction of this compound with methylmagnesium bromide yields dihydrotagetone methyl alcohol (3,5,7-trimethyl-1-ene-5-octanol) in a high yield of 99%. google.com Similarly, using benzylmagnesium bromide results in the formation of dihydrotagetone benzyl (B1604629) alcohol (3,7-dimethyl-5-benzyl-1-ene-5-octanol) with a 75% yield. google.com These alcohol derivatives often possess distinct and desirable aroma profiles, making them valuable in the fragrance industry. researchgate.netgoogle.com
The general reaction involves the dropwise addition of this compound to a prepared Grignard reagent in an ether solvent, followed by quenching with a saturated ammonium (B1175870) chloride solution. google.com
Table 3: Synthesis of this compound Alcohols
| Grignard Reagent | Product | Yield |
| Methylmagnesium bromide | Dihydrotagetone methyl alcohol | 99% |
| Benzylmagnesium bromide | Dihydrotagetone benzyl alcohol | 75% |
This table presents the synthesis of specific this compound alcohol derivatives and their reported yields. google.com
Oxidative Cleavage Reactions in Derivatization
Oxidative cleavage is a significant synthetic strategy for the derivatization of dihydrotagetone, enabling the transformation of its carbon skeleton into valuable chemical intermediates. This process involves the breaking of carbon-carbon bonds within the dihydrotagetone molecule and the simultaneous formation of new carbon-oxygen bonds, leading to the creation of functionalized derivatives. masterorganicchemistry.com Research has primarily focused on the cleavage of the alkene functionality within dihydrotagetone to produce carboxylic acids, which can then serve as precursors for a variety of other compounds. researchgate.netresearchgate.net
A key application of this methodology is the oxidation of dihydrotagetone to yield 2,6-dimethyl-4-oxo-heptanoic acid. researchgate.netresearchgate.net This transformation has been successfully achieved using a combination of oxidizing agents. One established method involves the use of potassium permanganate (KMnO4) in the presence of sodium bicarbonate (NaHCO3) in an acetone (B3395972) solvent at room temperature. researchgate.net Another reported system utilizes sodium metaperiodate (NaIO4) and a catalytic amount of potassium permanganate supported on alumina. researchgate.net
The reaction can be performed under conventional heating conditions, but studies have demonstrated that microwave-assisted protocols offer significant advantages, including enhanced reaction rates and potentially higher yields. researchgate.net The resulting product, 2,6-dimethyl-4-oxo-heptanoic acid, is a versatile intermediate that has been utilized in the synthesis of various derivatives. researchgate.net For instance, it can undergo reduction and subsequent intramolecular cyclization (lactonization) to afford 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone, which is an analog of whisky lactone. researchgate.net This multi-step synthesis from a naturally available monoterpenoid highlights the utility of oxidative cleavage in creating complex molecules for the flavor and fragrance industry. researchgate.net
The general principle of oxidative cleavage, particularly ozonolysis, is a well-established method for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.com While specific detailed studies on the ozonolysis of dihydrotagetone are not extensively reported in the provided context, it represents a viable theoretical pathway for its derivatization. pageplace.deacs.org The typical ozonolysis reaction cleaves the double bond to yield aldehydes or ketones, which can be further oxidized to carboxylic acids if desired. masterorganicchemistry.com
The table below summarizes the research findings on the oxidative cleavage of dihydrotagetone for derivatization.
Table 1: Oxidative Cleavage of Dihydrotagetone
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Dihydrotagetone | 1. Sodium bicarbonate (NaHCO3), Potassium permanganate (KMnO4) 2. Acetone solvent 3. 25 °C, 4 hours | 2,6-dimethyl-4-oxoheptanoic acid | researchgate.net |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2,6-dimethyl-4-oxo-heptanoic acid |
| 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone |
| Acetone |
| Aldehyde |
| Alumina |
| Carboxylic acid |
| Dihydrotagetone |
| Ketone |
| Potassium permanganate |
| Sodium bicarbonate |
| Sodium metaperiodate |
Biological Activities and Mechanistic Investigations
Antimicrobial Efficacy
Dihydro tagetone has demonstrated notable antimicrobial effects, with research highlighting its activity against both bacterial and fungal pathogens.
Antibacterial Activity
The antibacterial properties of this compound have been observed, particularly in studies involving essential oils where it is a prominent component. These oils generally show greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.netresearchgate.netnih.govacs.orgmdpi.com
Research has confirmed the inhibitory action of this compound against several Gram-positive bacteria. It has been shown to inhibit the growth of Streptococcus faecalis and Staphylococcus aureus. biosynth.com Essential oils from Tagetes minuta containing this compound as a major component have demonstrated significant antibacterial activity. For instance, an oil from UK-grown T. minuta, with dihydrotagetone as the most abundant constituent (54.1%), exhibited potent activity against Streptococcus faecalis, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. researchgate.net
Similarly, essential oils of T. minuta collected from the Indian Himalayas, which contain dihydrotagetone (ranging from 7.66% to 28.07%), were tested against Micrococcus luteus and Staphylococcus aureus. researchgate.net The results indicated better activity against Gram-positive bacteria, with the best performance observed against S. aureus. researchgate.net Another study on Tagetes elliptica essential oil, containing 14.38% dihydrotagetone, also reported marked antibacterial activity against Staphylococcus aureus. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Tagetes minuta Essential Oil (UK Greenhouse-Grown, 54.1% Dihydrotagetone) against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus faecalis ATTC 29212 | 6.25 |
| Bacillus cereus ATCC 11778 | 12.5 |
| Bacillus subtilis ATCC 6633 | 12.5 |
| Staphylococcus aureus | 25 |
Source: Senatore et al., 2004 researchgate.net
The precise mechanism by which this compound exerts its antibacterial effects is not fully understood. However, it is proposed that its ability to inhibit fatty acid synthesis may be a contributing factor. biosynth.com This potential mechanism remains a subject for further investigation. biosynth.com
Antifungal Activity
This compound is a component of several Tagetes essential oils that exhibit significant antifungal properties. An essential oil from Tagetes patula, containing 4.91% this compound, demonstrated good antifungal activity against the phytopathogenic fungi Botrytis cinerea and Penicillium digitatum. researchgate.netsci-hub.st It achieved complete growth inhibition of P. digitatum at 1.25 µl/ml and B. cinerea at 10 µl/ml. researchgate.net Furthermore, studies on essential oils from Tagetes minuta have also noted antifungal effects. researchgate.net
Anti-inflammatory Properties
This compound has been identified as having anti-inflammatory properties. biosynth.com Research involving essential oils rich in this compound has begun to elucidate the pathways through which it exerts these effects.
Modulation of Inflammatory Mediators and Pathways
Inflammation is a complex biological response involving numerous mediators. vin.com Pro-inflammatory mediators like tumor necrosis factor (TNF)-α and various interleukins (IL) induce and perpetuate the inflammatory process. plos.orgnih.gov
A study on the essential oil of Tagetes parryi, which contains 26.88% dihydrotagetone, demonstrated significant anti-inflammatory action by modulating key inflammatory mediators. nih.govresearchgate.net In tests using lipopolysaccharide (LPS)-stimulated macrophages, the essential oil inhibited the production of several pro-inflammatory mediators. nih.govresearchgate.net This suggests that the anti-inflammatory effects of this compound may be linked to its ability to suppress the expression of these signaling molecules. researchgate.net Specifically, the essential oil of T. parryi was found to inhibit the production of nitric oxide (NO), TNF-α, and IL-6. nih.govresearchgate.net
Table 2: Inhibition of Pro-inflammatory Mediators by Tagetes parryi Essential Oil (26.88% Dihydrotagetone) in LPS-Stimulated Macrophages
| Pro-inflammatory Mediator | % Inhibition |
| Nitric Oxide (NO) | 67.02% |
| Tumor Necrosis Factor-alpha (TNF-α) | 69.21% |
| Interleukin-6 (IL-6) | 58.44% |
Source: Pérez-García et al., 2022 nih.govresearchgate.net
Cellular Models for Anti-inflammatory Studies (e.g., Activated Macrophages)
Research has demonstrated the anti-inflammatory potential of essential oils containing dihydrotagetone using cellular models. In one study, the essential oil of Tagetes minuta, with dihydrotagetone as a main component (33.86%), was investigated for its effects on lipopolysaccharide (LPS)-stimulated murine macrophages. researchgate.netnih.gov The essential oil significantly reduced the mRNA expression of key inflammatory mediators, including NADH oxidase, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α), at a concentration of 50 µg/mL. researchgate.netnih.gov These findings suggest that the essential oil, and by extension its constituents like dihydrotagetone, can modulate immune responses and possess radical scavenging and anti-inflammatory properties. researchgate.netnih.govscience.gov Another study on Tagetes parryi essential oil, containing 26.88% dihydrotagetone, also showed inhibition of pro-inflammatory mediators like NO, TNF-α, and IL-6 in LPS-stimulated macrophages. mdpi.com
Cytotoxic Effects on Specific Cell Types (e.g., Lung Fibroblasts)
Dihydrotagetone has been noted for its cytotoxic effects on certain cell types. biosynth.comcymitquimica.comusbio.net Specifically, it has been shown to exhibit cytotoxic activity against lung fibroblasts. biosynth.comusbio.net While the broader cytotoxic profile is still under investigation, some studies have looked at the effects of essential oils containing dihydrotagetone on various cell lines. For instance, an essential oil from Tagetes elliptica, containing 11.8% dihydrotagetone, was evaluated for its cytotoxic activity, with normal hamster lung fibroblasts (V79 cells) used as a control cell line. researchgate.netscispace.com
Pest Control and Insecticidal Applications
Dihydrotagetone is a key component in the essential oils of Tagetes species, which are widely recognized for their pesticidal properties. cymitquimica.comusbio.netsciensage.info
Acaricidal Activity against Tick Species (e.g., Rhipicephalus (Boophilus) microplus, Rhipicephalus sanguineus)
The essential oil of Tagetes minuta, rich in dihydrotagetone, has demonstrated significant acaricidal activity against several tick species of economic importance. scielo.brredalyc.org Studies have confirmed its efficacy against the cattle tick, Rhipicephalus (Boophilus) microplus, and the brown dog tick, Rhipicephalus sanguineus. scielo.brredalyc.orgembrapa.brnih.gov In a particular analysis, the essential oil of T. minuta, containing 54.21% dihydrotagetone, was highly effective. researchgate.netscispace.com Research has shown that a 20% concentration of this essential oil can be over 95% effective in controlling these tick species in both adult immersion and larval packet tests. embrapa.br
Larvicidal Activity against Mosquito Vectors (e.g., Aedes aegypti)
Essential oils containing dihydrotagetone have shown promise as natural larvicides against mosquito vectors. The essential oil from the flowers of Tagetes minuta, which includes dihydrotagetone as one of its major compounds, exhibited significant larvicidal activity against the Aedes aegypti mosquito, the primary vector for dengue, Zika, and other arboviruses. scielo.brscielo.brresearchgate.netscienceopen.com One study reported a potent lethal concentration (LC50) of 17.28 µg/mL against Ae. aegypti larvae. scielo.brscielo.brresearchgate.netscienceopen.com The insecticidal activity is attributed to the presence of key constituents including dihydrotagetone. scielo.brscielo.br Another study on Peruvian Tagetes species found that the essential oil of Tagetes elliptica, containing 22.0% dihydrotagetone, had an LC50 of 111.0 ppm against Aedes aegypti larvae. thieme-connect.com
Repellent Actions against Arthropods
The repellent properties of Tagetes volatiles, including dihydrotagetone, have been investigated against various arthropods. researchgate.net Interestingly, the effect of dihydrotagetone can vary. In one study, while a blend of compounds from T. minuta containing dihydrotagetone repelled female Megalurothrips sjostedti (a type of thrip), dihydrotagetone alone was found to be attractive to them. iita.org In contrast, studies on the stored product insect Tribolium castaneum indicated that essential oil with dihydrotagetone as a main component (28.85%) had a repellent effect. researchgate.net
Role as a Chemical Pesticide Component
Owing to its insecticidal properties, dihydrotagetone is recognized as a key active component in natural pesticides. biosynth.comcymitquimica.comusbio.net It is one of the acyclic monoterpene ketones, along with tagetone and tagetenone, found in the essential oils of Tagetes species that contribute to their broad-spectrum biopesticidal activity. sciensage.info The essential oil of Tagetes erecta, containing 14.3% dihydrotagetone, has demonstrated dose-dependent insecticidal activity against the white termite (Odontotermes obesus). conicet.gov.ar These natural compounds offer an alternative to synthetic chemical pesticides in agriculture. sciensage.infocore.ac.uk
Data on Biological Activities
| Activity | Target Organism/Cell Line | Plant Source (Species) | Dihydrotagetone % in Oil (if specified) | Key Finding | Reference(s) |
| Anti-inflammatory | Activated Murine Macrophages | Tagetes minuta | 33.86% | Significant reduction of iNOS, TNF-α mRNA | researchgate.net, nih.gov |
| Anti-inflammatory | LPS-stimulated Macrophages | Tagetes parryi | 26.88% | Inhibition of NO, TNF-α, and IL-6 | mdpi.com |
| Cytotoxicity | Lung Fibroblasts | Tagetes minuta | Not Specified | Exhibits cytotoxic effects | biosynth.com, usbio.net |
| Acaricidal | Rhipicephalus microplus | Tagetes minuta | 54.10% | Significant mortality and reduced biological parameters | researchgate.net |
| Acaricidal | R. microplus, R. sanguineus | Tagetes minuta | Not Specified | >95% efficacy at 20% concentration | embrapa.br |
| Larvicidal | Aedes aegypti | Tagetes minuta | 5.61% | LC50 = 17.28 µg/mL | scielo.br, scielo.br |
| Larvicidal | Aedes aegypti | Tagetes elliptica | 22.0% | LC50 = 111.0 ppm | thieme-connect.com |
| Repellent | Megalurothrips sjostedti | Tagetes minuta | Not Specified | Repellent in a blend, attractive alone | iita.org |
| Insecticidal | Odontotermes obesus | Tagetes erecta | 14.3% | 100% mortality at 6 µl/Petri-plate after 24h | conicet.gov.ar |
Antioxidant Capacity
Research into the antioxidant capabilities of dihydrotagetone has primarily been conducted in the context of the essential oils in which it is a major constituent, notably from Tagetes species.
Reactive Oxygen Species (ROS) Scavenging
The essential oil of Tagetes minuta, which contains dihydrotagetone as a principal component (approximately 33.86-33.9%), has demonstrated a potent ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.net Studies have reported that the essential oil possesses significant radical scavenging activity, with a half-maximal inhibitory concentration (IC50) in the range of 12-17 µg/mL for ROS. researchgate.netmdpi.com This activity indicates that the essential oil, and by extension its main components like dihydrotagetone, can neutralize harmful free radicals, which are implicated in cellular damage. nih.govresearchgate.net
Reactive Nitrogen Species (RNS) Scavenging
In addition to ROS scavenging, the essential oil of Tagetes minuta has also been evaluated for its capacity to neutralize reactive nitrogen species (RNS). nih.govresearchgate.net The oil, with dihydrotagetone as a key ingredient, was found to scavenge RNS with an IC50 value reported to be between 200-250 µg/mL. researchgate.netmdpi.com While the scavenging capacity for RNS is less potent than for ROS, it still represents a significant biological activity. researchgate.net
*Dihydrotagetone is a major component (approx. 33.9%) of the tested essential oil.
Enzyme Inhibitory Activities
Dihydrotagetone and its derivatives have been investigated for their ability to inhibit certain enzymes, highlighting their therapeutic potential.
Alpha-Glucosidase Inhibition (Observed for this compound Derivatives)
Research has demonstrated that dihydrotagetone (DHT) exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net In one study, pure dihydrotagetone, isolated from the essential oil of Tagetes minuta, was shown to have an IC50 value of 15.32 ± 1.44 μM. researchgate.net This inhibitory activity was notable, although less potent than the reference drug acarbose (B1664774) (IC50 = 5.47 ± 0.62 μM). researchgate.net The study also synthesized and tested derivatives of dihydrotagetone, finding that certain modifications to the molecule could significantly enhance this inhibitory effect. For instance, a γ-Butyrolactone derivative of dihydrotagetone showed an IC50 of 5.88 ± 0.21 μM, nearly matching the potency of acarbose. researchgate.net
Synergistic Biological Effects within Essential Oil Compositions
Studies have shown that dihydrotagetone can significantly enhance the efficacy of conventional insecticides. For example, pre-exposure to dihydrotagetone vapors was found to synergize the effect of pyrethroid-treated netting against Aedes aegypti mosquitoes. This pre-treatment led to a significant increase in mortality, reaching 100% after 24 hours, an effect not observed with other components like eucalyptol (B1671775) or D-limonene tested under the same conditions.
Furthermore, the essential oil of Tagetes minuta, rich in dihydrotagetone, has been shown to act synergistically with the insecticide cypermethrin (B145020) against the darkling beetle, Alphitobius diaperinus. researchgate.net When combined, even at low concentrations, the essential oil significantly increased the toxicity of the cypermethrin. researchgate.net Similarly, combinations of T. minuta essential oil with other plant essential oils, such as those from Mentha species, have demonstrated synergistic fumigant toxicity against the pulse beetle, Callosobruchus chinensis. mdpi.com These findings underscore the important role of dihydrotagetone in enhancing the bioactivity of complex mixtures, a critical aspect for developing effective natural pest management strategies.
Ecological Roles and Allelopathic Interactions
Contribution to Plant-Plant Chemical Interactions
Dihydrotagetone is one of the primary volatile organic compounds released by Tagetes minuta, contributing to its characteristic aroma and its complex interactions within plant communities. uncst.go.ug As a component of the plant's essential oil, it is involved in allelopathy, a phenomenon where one plant influences the growth of another through the release of chemical compounds. essencejournal.comtandfonline.com The production and release of terpenes like dihydrotagetone are considered an important defense and interaction strategy for plants. uncst.go.ugnih.gov
The chemical profile of Tagetes minuta essential oil, and thus the concentration of dihydrotagetone, can vary significantly based on geographical location, the plant part (leaves, flowers, or seeds), growth stage, and even soil conditions. scielo.brdergipark.org.tressencejournal.comfrontiersin.org For instance, studies have shown that dihydrotagetone is often a major component in the oil from leaves, sometimes exceeding 40-60% of the total oil content. scielo.brijabbr.comtandfonline.com This variability in concentration influences the intensity and nature of the plant's allelopathic interactions with its neighbors. The presence of these volatile compounds in the environment helps T. minuta to colonize disturbed areas and compete with other species. researchgate.net
Allelopathic Potential and Phytotoxicity
The allelopathic nature of dihydrotagetone is demonstrated through its phytotoxic effects on the germination and growth of various other plant species. scielo.brscielo.br Essential oils rich in dihydrotagetone and related ketones have been shown to inhibit root growth and affect cellular processes in competing plants. conicet.gov.ar
Research has documented the inhibitory effects of Tagetes minuta essential oil, of which dihydrotagetone is a major constituent, on several plant species. For example, the volatile oil has been shown to reduce seed germination and seedling growth in invasive weeds such as Chenopodium murale, Phalaris minor, and Amaranthus viridis. agropublishers.com The inhibition is generally dose-dependent, with higher concentrations of the oil leading to complete suppression of germination. agropublishers.com Similarly, aqueous extracts from T. minuta leaves, which contain these allelochemicals, have demonstrated a strong inhibitory effect on the seed germination and radicle growth of Acacia asak. ekb.eg The phytotoxic action of related ketones, such as tagetone, has been linked to the impairment of the structural and functional properties of root cell membranes. tandfonline.comconicet.gov.ar While higher concentrations of Tagetes essential oils can be phytotoxic, microencapsulated forms have been developed to reduce this effect on crops like potatoes, allowing for a more controlled release of the volatile compounds. researchgate.net
| Target Plant Species | Observed Effect | Source |
|---|---|---|
| Chenopodium murale | Reduced seed germination in a concentration-dependent manner. | agropublishers.com |
| Phalaris minor | Reduced seed germination; effect was highly correlated with oil concentration. | agropublishers.com |
| Amaranthus viridis | Reduced seed germination, although less susceptible than C. murale and P. minor. | agropublishers.com |
| Acacia asak | Leaf extracts strongly inhibited seed germination and seedling emergence. Caused burning of radicle tips. | ekb.eg |
| Lactuca sativa (Lettuce) | Aqueous extracts inhibited seed germination and seedling growth. | researchgate.net |
| Various horticultural crops (carrot, cucumber, lettuce, maize, onion, radish, squash, sunflower, tomato) | Soil infested with T. minuta reduced the top growth dry mass and plant height of test plants. | tandfonline.com |
Nematicidal Activity
One of the most well-documented ecological roles of dihydrotagetone is its potent nematicidal activity. scielo.brscielo.br It is recognized as one of the primary active components responsible for the ability of Tagetes plants to suppress populations of plant-parasitic nematodes, particularly root-knot nematodes of the genus Meloidogyne. researchgate.netscione.com
In-vitro studies have demonstrated that pure dihydrotagetone isolated from T. minuta oil exhibits significant toxicity against the eggs and juveniles of Meloidogyne incognita. researchgate.net Research shows that dihydrotagetone can inhibit the hatching of M. incognita eggs by 72-79%. bionaturajournal.com Furthermore, when tested in combination with another major component, (Z)-β-ocimene, it causes high mortality rates among nematode juveniles. researchgate.netresearchgate.net The application of oil containing dihydrotagetone has been shown to be lethal to M. incognita juveniles within hours of exposure. researchgate.netbionaturajournal.com This nematicidal property makes T. minuta and its extracts a subject of interest for developing botanical nematicides as an alternative to synthetic chemicals. researchgate.netscione.com
| Nematode Stage | Compound/Oil | Observed Effect | Source |
|---|---|---|---|
| Eggs | Dihydrotagetone | Significantly inhibited egg hatching. At a 4% application rate, it caused up to 79% inhibition of juvenile hatching. | researchgate.netresearchgate.netbionaturajournal.com |
| Juveniles (J2) | Dihydrotagetone | Caused 100% mortality after 96 hours of exposure at various concentrations (1% to 4%). Considered the most toxic component compared to others in the oil. | researchgate.netresearchgate.net |
| Juveniles (J2) | T. minuta Oil (containing Dihydrotagetone) | Strongly toxic, causing lysis of juveniles within 72 hours. | researchgate.net |
Influence on Soil Chemical and Microbial Environments
The release of dihydrotagetone and other allelochemicals from Tagetes minuta can influence the chemical and microbial properties of the surrounding soil. When plant residues decompose, these secondary metabolites are incorporated into the soil, affecting nutrient cycling and the soil biota. tandfonline.comnih.gov
Analytical Methodologies in Dihydro Tagetone Research
Extraction Techniques from Biological Matrices
The initial step in studying dihydro tagetone from natural sources is its extraction from the plant matrix, most notably from species like Tagetes minuta (Marigold) and certain Phebalium taxa. perfumerflavorist.com The choice of extraction method is critical as it influences the yield and chemical composition of the resulting extract.
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. The technique involves boiling the plant material with water, which causes the volatile compounds, including this compound, to evaporate along with the steam. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous layer.
Research on Tagetes minuta has demonstrated the efficacy of hydrodistillation for obtaining essential oil rich in tagetone derivatives. The duration of the distillation process is a key parameter; studies often employ a period of three to five hours to ensure the complete extraction of volatile components. perfumerflavorist.comessencejournal.com The yield of essential oil can vary depending on the plant's growth stage, geographical location, and the specific distillation conditions. For instance, hydrodistillation of leaf essential oils from various Phebalium species has been reported to yield oils containing high percentages of dihydrotagetone.
| Plant Source | Distillation Time | Essential Oil Yield (% w/w) | Key Constituents Identified | Reference |
|---|---|---|---|---|
| Tagetes minuta | 3 hours | 0.52 - 0.78% | (E)-Ocimenone, (Z)-β-Ocimene, Dihydrotagetone | essencejournal.com |
| Tagetes minuta | 4-5 hours | Not specified | Dihydrotagetone | perfumerflavorist.com |
| Phebalium squamulosum | Not specified | 1.6 - 3.1% | (+)-Dihydrotagetone (up to 95.7%) | vipsen.vn |
| Phebalium glandulosum | Not specified | 0.7 - 2.0% | Dihydrotagetone (up to 95.2%) | vipsen.vn |
Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates extraction and concentration into a single step. It is particularly useful for analyzing volatile and semi-volatile organic compounds from a sample's headspace or directly from a liquid phase. The technique employs a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix into the coating.
For a moderately polar ketone like this compound, the selection of the appropriate fiber coating is crucial for efficient extraction. mdpi.com Coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are often suitable for a broad range of analytes including ketones. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. SPME is valued for its simplicity, sensitivity, and minimal sample preparation requirements. mdpi.com
| Fiber Coating | Abbreviation | Primary Application (Analyte Polarity/Volatility) | Suitability for this compound |
|---|---|---|---|
| Polydimethylsiloxane | PDMS | Nonpolar, volatile to semi-volatile compounds (MW 60-500) | Moderate |
| Polyacrylate | PA | Polar, semi-volatile compounds (MW 80-300) | Good |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatiles, including moderately polar compounds like amines and ketones (MW 50-300) | Excellent |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Gases and very volatile compounds (MW 30-225) | Less Suitable |
| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Broad range of volatiles and semi-volatiles (C3-C20) | Excellent |
Chromatographic Separations and Quantitation
Following extraction, chromatographic techniques are employed to separate this compound from other components in the essential oil and to quantify its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds in essential oils. newdirectionsaromatics.com In this method, the volatile extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of compounds between the carrier gas (mobile phase) and a stationary phase coated on the column's inner wall.
For essential oil analysis, a low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is commonly used. vipsen.vnorientjchem.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of this compound by comparing its spectrum to reference libraries like NIST. azom.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column Type | HP-5MS, DB-5ms (30 m x 0.25 mm, 0.25 µm film) | Separates compounds based on boiling point and polarity. Low-polarity columns are standard for essential oils. |
| Carrier Gas | Helium | Transports the sample through the column (mobile phase). |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading by allowing only a fraction of the sample to enter the column. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Temperature Program | Initial temp 60-70°C, ramp at 2-5°C/min to 240-270°C | Gradually increases column temperature to elute compounds with different boiling points sequentially. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. |
While GC-MS is excellent for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the preferred method for accurate quantification of components in an essential oil. nih.govnih.gov The separation principle is the same as in GC-MS. However, after eluting from the column, the compounds are passed through a hydrogen-air flame. frontiersin.orgresearchgate.net The combustion of organic compounds like this compound produces ions, which generate an electrical current proportional to the amount of substance being burned.
The FID is highly sensitive to hydrocarbons and exhibits a large linear response range. bohrium.com Quantification is typically performed by calculating the relative percentage of each compound based on the area of its corresponding peak in the chromatogram. For more precise results, an internal standard can be used, and calibration curves can be generated with a pure standard of this compound. nih.govfrontiersin.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column Type | DB-5, HP-5 (30 m x 0.32 mm, 0.25 µm film) | Separates components of the essential oil mixture. |
| Carrier Gas | Helium or Nitrogen | Serves as the mobile phase. |
| Oven Temperature Program | Similar to GC-MS programs (e.g., 60-245°C at 5°C/min) | Ensures separation of compounds based on volatility. |
| Detector Temperature | 250 - 300 °C | Maintains the detector at a high temperature to prevent condensation. |
| Combustion Gases | Hydrogen and Air | Used to create the flame for ionization of the analyte. |
| Quantification | Peak area normalization or internal standard calibration | Determines the relative or absolute concentration of the analyte. |
Spectroscopic Characterization for Structural Elucidation
Following isolation, spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR (Proton NMR) spectroscopy provides information about the different types of hydrogen atoms in the molecule and their connectivity. For this compound (2,6-dimethyloct-7-en-4-one), the ¹H NMR spectrum would show distinct signals for the vinyl protons (=CH₂ and =CH-), the protons on carbons adjacent to the ketone group (-CH₂-C=O), the methine protons (-CH-), and the various methyl groups (-CH₃). The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling, help to establish which protons are adjacent to one another.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, this would include signals for the carbonyl carbon (C=O), the olefinic carbons (C=C), and the various aliphatic carbons (CH, CH₂, CH₃). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ carbons. By combining ¹H and ¹³C NMR data, a complete structural assignment can be made, confirming the identity of the isolated compound as this compound.
| Structural Unit in this compound | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Ketone (C=O) | N/A | 205 - 220 |
| Alkene (=CH₂) | 4.5 - 5.5 | 115 - 140 |
| Alkene (=CH-) | 5.0 - 7.0 | 115 - 140 |
| Methylene adjacent to ketone (-CH₂-C=O) | 2.0 - 2.5 | 30 - 45 |
| Methine (-CH-) | 1.5 - 2.5 | 25 - 50 |
| Methyl (-CH₃) | 0.8 - 1.2 | 10 - 25 |
Chiral Analysis for Enantiomeric Purity and Configuration
This compound possesses a chiral center at the C-6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Dihydro Tagetone and (S)-Dihydro Tagetone. Chiral analysis is crucial for determining the enantiomeric composition of a sample, which is often expressed as the enantiomeric excess (ee). wikipedia.org
Research has shown that this compound isolated from natural sources, such as the essential oils of certain Phebalium species, can be found in either enantiopure or enantioenriched forms. scu.edu.auresearchgate.net The analysis of these essential oils is typically performed using chiral gas chromatography (GC). scu.edu.auresearchgate.net This technique employs a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, which interacts differently with the two enantiomers, leading to their separation in time. nih.govgcms.czresearchgate.net
Research Findings:
Analysis of essential oils from Phebalium squamulosum subsp. verrucosum revealed the presence of either (+)-Dihydrotagetone with an enantiomeric excess of 94–100% or (-)-Dihydrotagetone with an ee of 17–18%. scu.edu.auresearchgate.net
The ability to separate and quantify the enantiomers is critical, as the biological properties, such as odor and insecticidal activity, can differ significantly between enantiomers.
Interactive Table: Reported Enantiomeric Excess in Natural Samples
| Plant Source | Enantiomer Form | Reported Enantiomeric Excess (ee) |
| Phebalium squamulosum subsp. verrucosum | (+)-Dihydrotagetone | 94-100% |
| Phebalium squamulosum subsp. verrucosum | (-)-Dihydrotagetone | 17-18% |
Research Gaps and Future Directions in Dihydro Tagetone Studies
Comprehensive Elucidation of Complete Biosynthetic Pathways in Various Species
The biosynthesis of dihydrotagetone is thought to follow the mevalonic acid (MVA) and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathways, which are responsible for producing isoprene (B109036) precursors. nih.gov The pathway is believed to proceed through intermediates such as (Z)-β-ocimene, (E)- and (Z)-tagetenone, and (E)- and (Z)-tagetone. mdpi.com However, the complete enzymatic steps and regulatory mechanisms involved in the biosynthesis of dihydrotagetone across different species remain largely uncharacterized. Future research should focus on identifying and characterizing the specific enzymes, such as terpene synthases and cytochrome P450 monooxygenases, that catalyze the conversion of precursor molecules into dihydrotagetone. A comparative transcriptomic and genomic approach across various Tagetes species, as well as other dihydrotagetone-producing organisms like Phebalium species, could reveal conserved and divergent pathways, providing a deeper understanding of its production in nature. researchgate.net
In-depth Mechanistic Investigations of Diverse Biological Activities
Dihydrotagetone has been reported to possess a range of biological activities, including insecticidal, antimicrobial, and potential antidiabetic properties. biosynth.comresearchgate.netmdpi.com However, the underlying molecular mechanisms of these activities are not well understood. For instance, while its insecticidal effects against pests like Lucilia cuprina, Sitophilus zeamais, and Tribolium castaneum have been demonstrated, the specific molecular targets and pathways it disrupts in these insects are yet to be identified. mdpi.comnih.govnih.gov Similarly, its antimicrobial action against bacteria like Staphylococcus aureus and its inhibitory effects on enzymes like α-glucosidase require more in-depth investigation to pinpoint the exact mechanisms of action. biosynth.comresearchgate.netmdpi.com Future studies should employ a combination of biochemical assays, molecular docking, and cellular studies to elucidate these mechanisms.
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Understanding the relationship between the chemical structure of dihydrotagetone and its biological activity is crucial for optimizing its efficacy. Preliminary studies have initiated this process by synthesizing derivatives and evaluating their activities. researchgate.netgoogle.com For example, the synthesis of γ-butyrolactone derivatives from dihydrotagetone has shown promising results in enhancing α-glucosidase inhibitory activity. researchgate.net Future research should systematically modify the functional groups of the dihydrotagetone molecule, such as the ketone group and the double bond, and evaluate the impact of these modifications on its various biological activities. This will involve the synthesis of a library of analogues and their subsequent screening to identify key structural features responsible for potency and selectivity. Such SAR studies will be instrumental in designing more potent and specific therapeutic or agrochemical agents.
Ecological Impact Assessments within Broader Ecosystem Contexts
As a volatile organic compound found in plants, dihydrotagetone likely plays a role in plant-herbivore and plant-pathogen interactions. acs.org While its insecticidal properties suggest a defensive function, its broader ecological impact remains to be explored. mdpi.comnih.gov Future research should investigate the allelopathic effects of dihydrotagetone on other plants, its influence on soil microbial communities, and its role in attracting or repelling pollinators and other beneficial insects. Understanding these ecological interactions is essential for assessing the environmental implications of its potential large-scale use in agriculture or other applications.
Development of Advanced Sustainable Extraction and Production Technologies
Currently, dihydrotagetone is primarily obtained through the hydrodistillation of essential oils from Tagetes species. mdpi.comperfumerflavorist.com However, the yield and composition of the essential oil can vary significantly depending on factors like the plant part used, harvest time, and geographical location. mdpi.comperfumerflavorist.comresearchgate.net Research is needed to develop more efficient and sustainable extraction methods. Furthermore, exploring biotechnological production routes, such as microbial fermentation using engineered yeast or bacteria, could offer a more consistent and scalable supply of dihydrotagetone. This would involve the heterologous expression of the identified biosynthetic genes in a suitable microbial host.
Pre-clinical and Translational Research for Therapeutic or Agrochemical Applications
The diverse biological activities of dihydrotagetone suggest its potential for development into therapeutic or agrochemical products. scispace.comnih.gov For instance, its α-glucosidase inhibitory activity could be further explored for the management of diabetes, while its insecticidal properties could be harnessed for the development of new biopesticides. researchgate.netmdpi.comscielo.br The next steps should involve rigorous pre-clinical studies to evaluate the efficacy and safety of dihydrotagetone and its optimized derivatives in animal models. For agrochemical applications, field trials will be necessary to assess its effectiveness under real-world conditions and to determine its environmental fate. Such translational research is critical to bridge the gap between laboratory findings and practical applications.
Q & A
Q. What analytical techniques are most effective for identifying and quantifying Dihydro Tagetone in essential oil matrices?
Gas chromatography-mass spectrometry (GC/MS) is the gold standard for identifying this compound due to its high sensitivity and ability to differentiate it from structurally similar monoterpenes. Retention indices (e.g., KI 1052) and spectral matching against libraries (e.g., Adams’ Identification of Essential Oil Components) are critical . For quantification, combine GC with flame ionization detection (GC-FID) and validate with calibration curves using purified standards. UV-Vis spectroscopy (e.g., absorption at 415 nm with iron-based reagents) can supplement analysis but requires derivatization .
Q. How can researchers confirm the natural occurrence of this compound in plant species beyond Tagetes minuta?
Conduct phytochemical screening via hydrodistillation or solvent extraction followed by GC/MS profiling. Cross-reference findings with phylogenetic studies to identify biosynthetic trends. For example, Sadgrove et al. (cited in ) detected enantiopure this compound in Australian native taxa using GC/MS and chiral columns, highlighting the importance of stereochemical analysis in confirming natural sources .
Q. What experimental protocols optimize the extraction of this compound from plant material?
Use steam distillation with optimized parameters (e.g., 4–6 hours extraction time, 100°C temperature) to preserve thermolabile compounds. Compare yields across solvents (hexane vs. ethanol) and plant pretreatment methods (fresh vs. dried biomass). Validate efficiency via spike-and-recovery experiments with internal standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as its phototoxicity?
Conflicting bioactivity results often arise from variations in compound purity, enantiomeric composition, or assay conditions. To address this:
- Purify this compound via preparative chromatography and test enantiomers separately using chiral GC or HPLC .
- Replicate phototoxicity assays (e.g., 3T3 neutral red uptake phototoxicity test) under standardized UV exposure conditions .
- Perform structure-activity relationship (SAR) studies to isolate toxicophores .
Q. What methodologies are suitable for investigating the stereochemical stability of this compound during storage and processing?
Monitor enantiomeric ratios over time using chiral stationary phase GC or HPLC. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can model degradation pathways. Pair with nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR and NOESY) to detect racemization or epimerization .
Q. How can computational tools enhance the study of this compound’s biosynthetic pathways?
Employ genome mining of Tagetes spp. to identify candidate genes (e.g., terpene synthases). Use molecular docking simulations to predict enzyme-substrate interactions for key intermediates. Validate with heterologous expression in E. coli or yeast chassis .
Q. What strategies mitigate matrix interference when quantifying this compound in complex essential oil blends?
Apply matrix-matched calibration to account for co-eluting compounds (e.g., ocimene, tagetones). Use tandem mass spectrometry (GC-MS/MS) for selective ion monitoring. Alternatively, employ solid-phase microextraction (SPME) to preconcentrate the analyte .
Methodological Guidance for Data Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., MS vs. NMR) for this compound?
- Cross-validate with high-resolution MS (HRMS) to confirm molecular formula (CHO, MW 154).
- Compare C NMR chemical shifts with published data (e.g., Adams’ spectral library) to rule out isomers like dihydrocitral .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?
Fit data to nonlinear regression models (e.g., log-dose vs. response) using software like GraphPad Prism. Report EC/IC values with 95% confidence intervals. For synergistic/antagonistic effects, apply the Chou-Talalay combination index method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
